5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-methyl-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-4-2-5-6(3-8-4)9-10-7(5)11/h4,8H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
FOZLFWUBEUEKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)NNC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazolopyridine Precursors
The foundational approach for synthesizing 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol involves the cyclization of suitably functionalized precursors, typically starting from 1,3-diketones and hydrazines. This method capitalizes on the formation of the pyrazole ring via nucleophilic attack on carbonyl groups, followed by intramolecular cyclization to produce the fused heterocycle.
1,3-Diketone + Hydrazine derivative → Pyrazole intermediate → Cyclization with pyridine precursor → Target compound
- Solvent: Ethanol or dimethylformamide (DMF)
- Temperature: Reflux (80–120°C)
- Catalysts: Acidic catalysts such as acetic acid or p-toluenesulfonic acid to facilitate cyclization
- Time: 4–12 hours depending on substrate reactivity
Functionalization via Methylation
The methyl group at the 5-position is introduced through nucleophilic methylation of the heterocyclic core, often employing methyl iodide or dimethyl sulfate under basic conditions.
- Base: Potassium carbonate or sodium hydride
- Methylating agent: Methyl iodide or dimethyl sulfate
- Solvent: Acetone or acetonitrile
- Temperature: Room temperature to 50°C
Hydroxylation at the 3-Position
The hydroxyl group at the 3-position can be introduced through selective oxidation or hydroxylation reactions. One approach involves the oxidation of the corresponding methyl or methylene groups using oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
- Oxidant: Hydrogen peroxide (30–50%)
- Solvent: Acetic acid or aqueous buffer
- Temperature: 0–25°C
- Reaction Time: 2–8 hours
Industrial-Scale Synthesis and Optimization
For large-scale production, methods are optimized for high yield, purity, and environmental considerations. Techniques such as continuous flow chemistry and solid-supported catalysis are employed to improve process efficiency and scalability.
| Parameter | Standard Laboratory Method | Industrial Optimization |
|---|---|---|
| Reactor Type | Batch reactor | Continuous flow reactor |
| Catalysts | Homogeneous acids/bases | Supported catalysts for recyclability |
| Purification | Column chromatography | Crystallization, filtration |
Chemical Reactions Analysis
Types of Reactions
| Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|
| Cyclization | Formation of fused heterocycle | Acidic catalysts, reflux |
| Methylation | Introduction of methyl group | Methyl iodide, base |
| Hydroxylation | Addition of hydroxyl group | Hydrogen peroxide, oxidants |
| Oxidation | Conversion to N-oxide derivatives | Hydrogen peroxide, peracids |
| Reduction | Formation of dihydro derivatives | Sodium borohydride, lithium aluminum hydride |
Reaction Pathways and Major Products
- Cyclization yields the core heterocyclic scaffold.
- Methylation at the 5-position yields methyl-substituted derivatives.
- Hydroxylation at the 3-position introduces the key functional group, enabling further derivatization.
Verification and Characterization
The synthesized compound is verified through comprehensive analytical techniques:
| Technique | Purpose | Typical Data |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | ¹H NMR: signals for methyl (~2.5 ppm), aromatic protons; ¹³C NMR: carbon environment |
| Mass Spectrometry | Molecular weight confirmation | HR-ESI-MS: m/z consistent with calculated mass (e.g., 196.1 g/mol) |
| X-ray Crystallography | Stereochemistry and conformation | 3D structure elucidation |
| IR Spectroscopy | Functional group identification | O-H stretch (~3300 cm⁻¹), heterocyclic stretches |
Research Findings and Literature Data
Extensive research indicates that the synthesis of This compound is adaptable to various conditions, with yields typically ranging from 40–85%. The choice of reagents and reaction parameters significantly influences the purity and yield, with recent advances emphasizing green chemistry principles, such as solvent recycling and catalytic processes.
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization of diketones and hydrazines | Classic heterocycle formation | High specificity, well-studied | Multi-step, solvent-intensive |
| Methylation of heterocyclic core | Functionalization at specific positions | Precise substitution | Potential over-alkylation |
| Oxidative hydroxylation | Introduction of hydroxyl group | Functional group versatility | Control of regioselectivity |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methyl group at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or organometallic reagents .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between 5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol and related compounds:
*Calculated based on molecular formula.
Pharmacological and Physicochemical Properties
- Hydroxyl vs. Carboxylic Acid : The hydroxyl group in the target compound offers moderate acidity (pKa ~10–12), whereas the carboxylic acid in (pKa ~4–5) enhances solubility and salt formation.
- Methyl vs. Bulkier Substituents: The C5 methyl group in the target compound reduces steric hindrance compared to apixaban’s oxopiperidinyl and tetrahydroisoquinoline groups, likely limiting target specificity .
- Cyanide Substituent : Introduces polarity and reactivity but may pose toxicity concerns, unlike the safer hydroxyl group in the target compound.
Biological Activity
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anti-inflammatory, and potential therapeutic applications.
- Molecular Formula : C8H11N3O
- Molecular Weight : 181.19 g/mol
- CAS Number : 1177283-79-2
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of derivatives related to this compound. Notably:
- Inhibition of Human Coronaviruses : Compounds derived from this structure exhibited significant inhibitory effects against human coronavirus 229E. One study reported a selectivity index (SI) of 12.6 for a related compound, indicating strong antiviral activity with minimal cytotoxicity .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound 6 | 44.78 | 7.6 |
| Compound 7 | 359.5 | 4.3 |
| Compound 14 | 70.3 | 6.5 |
| Compound 18 | 27.8 | 12.6 |
These compounds demonstrated effective inhibition during the replication phase of the virus, with reductions in viral replication reaching up to 82.2% .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented:
- COX Inhibition : Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, specific derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX Inhibition IC50 (μmol) |
|---|---|
| Compound A | 0.04 ± 0.09 |
| Compound B | 0.04 ± 0.02 |
These findings suggest that modifications to the pyrazole structure could enhance anti-inflammatory activity.
3. Structure–Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for developing new therapeutics:
- SAR Studies : Research has indicated that substituents on the pyrazole ring significantly affect biological activity. For example, electron-donating groups have been shown to enhance the anti-inflammatory properties of these compounds .
Case Study: Antiviral Efficacy Against SARS-CoV2
A recent investigation into the efficacy of pyrazole derivatives against SARS-CoV2 protease revealed promising results:
Q & A
Q. What are the key synthetic methodologies for 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example:
- Cyclocondensation : Starting precursors like substituted pyrazoles and amines undergo cyclization under reflux conditions (e.g., xylene or ethanol) to form the pyrazolo-pyridine core .
- Functional Group Modifications : Post-cyclization steps may include oxidation/reduction (e.g., using NaBH₄ or KMnO₄) or alkylation to introduce methyl groups .
- Purification : Recrystallization from solvents like methanol or ethanol is critical for isolating high-purity products .
Q. How is structural characterization performed for this compound?
Analytical techniques are essential for confirming structure and purity:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, resolving tautomeric forms (e.g., distinguishing between 1H- and 2H-pyrazole isomers) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .
Q. What solvents and catalysts are commonly used in its synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) or aromatic solvents (xylene) optimize cyclization reactions .
- Catalysts : FeCl₃·6H₂O or trifluoroacetic acid (TFA) enhance reaction rates in multi-component syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Reflux conditions (e.g., 80–120°C) are critical for cyclization efficiency .
- pH Adjustment : Basic conditions (e.g., NaOH treatment) aid in isolating intermediates .
- Ionic Liquids : [bmim][BF₄] improves reaction homogeneity and reduces side products in multi-step syntheses .
Q. What strategies address contradictions in spectroscopic data across studies?
- Cross-Validation : Compare NMR data with computational models (e.g., DFT calculations) to resolve discrepancies in tautomer identification .
- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons in dynamic NMR experiments .
Q. How does the compound’s stereochemistry influence its biological activity?
- Receptor Binding : The tetrahydropyran moiety’s conformation affects interactions with CNS receptors, as shown in molecular docking studies .
- Comparative Analysis : Derivatives lacking the methyl group (e.g., 1H-pyrazolo[3,4-b]pyridine) show reduced specificity in enzyme inhibition assays .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct Formation : Optimize stoichiometry to minimize impurities (e.g., over-alkylation byproducts) .
- Solvent Recovery : Implement green chemistry principles (e.g., ethanol/water mixtures) for sustainable purification .
Methodological Tables
Q. Table 1. Comparative Reactivity of Pyrazolo-Pyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
